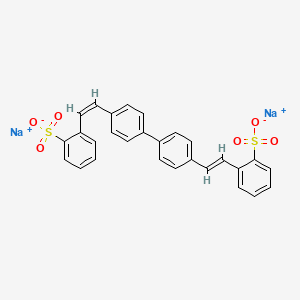
Disodium distyrylbiphenyl disulfonate, (E,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium distyrylbiphenyl disulfonate, (E,Z)- is a chemical compound widely used as a fluorescent brightener and ultraviolet light absorber. It is known for its excellent stability and solubility in water, making it a popular choice in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium distyrylbiphenyl disulfonate, (E,Z)- typically involves the reaction of biphenyl derivatives with sulfonating agents under controlled conditions. The process includes the following steps:
Sulfonation: Biphenyl is reacted with sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups.
Styrene Addition: The sulfonated biphenyl is then reacted with styrene derivatives under basic conditions to form the distyrylbiphenyl structure.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of disodium distyrylbiphenyl disulfonate, (E,Z)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Disodium distyrylbiphenyl disulfonate, (E,Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Disodium distyrylbiphenyl disulfonate, (E,Z)- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent brightener in analytical chemistry to enhance the visibility of compounds under ultraviolet light.
Biology: Employed in biological assays to detect and quantify nucleic acids and proteins.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to absorb ultraviolet light.
Industry: Widely used in the textile industry as a brightening agent for fabrics and in detergents to enhance the appearance of washed clothes
Mechanism of Action
The mechanism of action of disodium distyrylbiphenyl disulfonate, (E,Z)- involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This property enhances the brightness and whiteness of materials treated with the compound. The molecular targets include nucleic acids and proteins, where it binds and enhances their fluorescence under ultraviolet light .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Benzenesulfonic acid, 2,2’-((1,1’-biphenyl)-4,4’-diyldi-2,1-ethenediyl)bis-, disodium salt
- Tinopal CBS
- Tinopal CBS-X
- Stilbene 3
Uniqueness
Disodium distyrylbiphenyl disulfonate, (E,Z)- is unique due to its excellent stability, high solubility in water, and superior brightening properties. It is more effective in absorbing ultraviolet light and re-emitting it as visible blue light compared to other similar compounds .
Properties
CAS No. |
79429-30-4 |
|---|---|
Molecular Formula |
C28H20Na2O6S2 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
disodium;2-[(Z)-2-[4-[4-[(E)-2-(2-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b19-13-,20-14+;; |
InChI Key |
PMPJQLCPEQFEJW-BXUPKDGBSA-L |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C\C4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


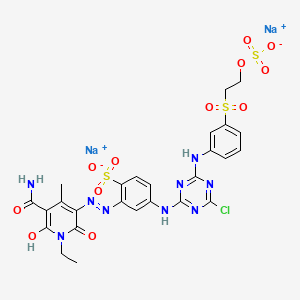
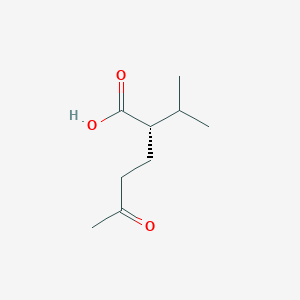
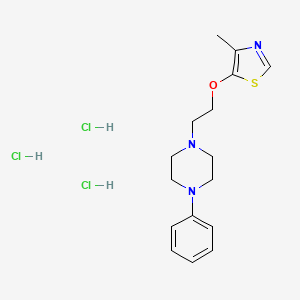
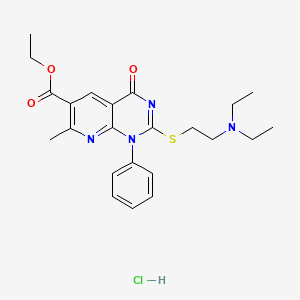
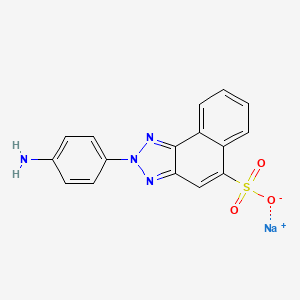
![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
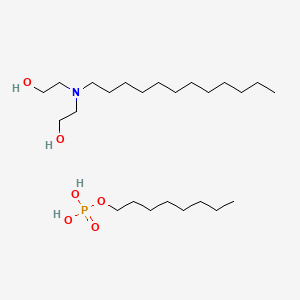
![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)
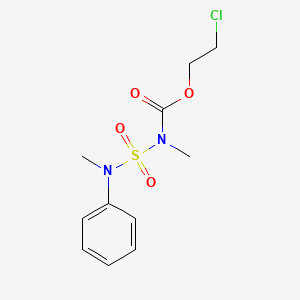

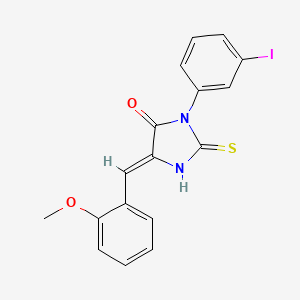
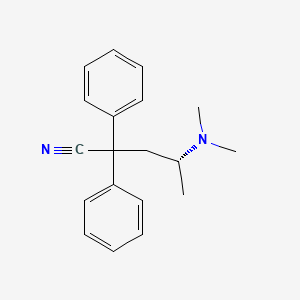

![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)
